![molecular formula C15H14ClFN2O2 B2791958 [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone CAS No. 288317-52-2](/img/structure/B2791958.png)
[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone
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Overview
Description
This compound is a chemical substance with the molecular formula C15H14ClFN2O2 . It’s important to note that the information available for this compound is limited and may not be comprehensive.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C15H14ClFN2O2 . This indicates that the compound contains 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Herbicidal Activity
The title compound exhibits potent herbicidal activity. It was designed through a multistep synthesis, including nucleophilic addition and N-acylation reactions. The compound selectively targets gramineous weeds (such as Echinochloa crus-galli) and broadleaf weeds (like Abutilon juncea), making it a promising candidate for sustainable weed control in agriculture .
Pesticide Development
Given the continuous challenges posed by phytotoxicity and herbicide resistance, novel herbicides are urgently needed. The compound’s bio-selective herbicidal properties, particularly its inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), position it as a valuable lead for pesticide development. HPPD is a crucial enzyme in the tyrosine degradation pathway, and its inhibition leads to unique bleaching symptoms in plants, ultimately causing necrosis and death .
Synthetic Precursors for Carotenoids
The compound’s role in the synthesis of plastoquinone (an essential precursor for carotenoids) is noteworthy. Carotenoids play a vital role in quenching sunlight-dependent singlet oxygen and maintaining photosynthetic pigments. By inhibiting HPPD, this compound indirectly affects carotenoid biosynthesis, making it relevant for plant health and stress tolerance .
Antitubercular Activity
While not directly related to herbicidal properties, the compound’s structural features may have broader implications. Similar derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). This suggests potential applications beyond weed control .
Chemical Synthesis and Characterization
Researchers have meticulously characterized the compound using techniques such as infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and single-crystal X-ray diffraction. Understanding its structure and properties is essential for further applications .
Chemical Intermediates
The compound’s chemical reactivity, particularly its carbonyl chloride functionality, makes it a valuable intermediate for synthesizing other compounds. Researchers can explore its use in diverse chemical transformations and reactions .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect a variety of biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone. Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9-12(15(20)19-7-2-3-8-19)14(18-21-9)13-10(16)5-4-6-11(13)17/h4-6H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLQFSAXRLNXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone |
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